molecular formula Hemihydrate: C4H4Na2O5½ H2O; Trihydrate: C4H4Na2O53H2O<br>C4H4Na2O5 B1197888 Sodium malate CAS No. 676-46-0

Sodium malate

Cat. No. B1197888
CAS RN: 676-46-0
M. Wt: 178.05 g/mol
InChI Key: WPUMTJGUQUYPIV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sodium malate synthesis involves the neutralization of malic acid with sodium hydroxide or sodium carbonate. The process is relatively straightforward, often requiring subsequent purification steps to achieve the desired purity levels. The synthesis pathways are well-documented, with various studies aiming to optimize the yield and efficiency of the process.

Molecular Structure Analysis

The molecular structure of sodium malate comprises a sodium ion and the malate anion, derived from malic acid. This structure is key to its function in biological systems, where it acts as an intermediate in the citric acid cycle. Advanced analytical techniques, such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy, have been utilized to elucidate its precise structure and understand its interactions at the molecular level.

Chemical Reactions and Properties

Sodium malate participates in several chemical reactions, most notably in metabolic pathways within living organisms. Its properties as a chelating agent and pH regulator make it valuable in various industrial processes. Additionally, its role in stimulating lactate utilization by certain bacteria highlights its importance in microbial metabolism and its potential application in improving ruminal fermentation (Martin, 1998).

Scientific Research Applications

6. Starch Modification

  • Methods of Application : In this study, corn, potato, and wrinkled pea starches were esterified with malic acid under high temperatures for different lengths of time. The degree of substitution (DS), granule morphology, crystal structure, gelatinization properties, and the digestibility of the malate starch were investigated .
  • Results : Fourier transform infrared spectroscopy (FT–IR) suggested that the malate starch showed a new infrared absorption peak near 1747 cm −1, indicating the occurrence of an esterification reaction. With an increasing treatment time, the degree of substitution (DS) of the malate starch displayed an increasing trend. Scanning electron microscopy (SEM) demonstrated a significant change in the surface structure of the starch granules. X-ray diffractometry (XRD) reflected that the crystal structure of the malate starches was destroyed .

7. Enzymatic Characterization and Coenzyme Specificity Conversion

  • Summary of Application : Sodium malate is used in the enzymatic characterization and coenzyme specificity conversion of a novel dimeric malate dehydrogenase from Bacillus subtilis (BsMDH). This enzyme catalyzes the interconversion of malate and oxaloacetate (OAA), which is a rate-limiting step in the tricarboxylic acid cycle (TCA). BsMDH and its mutant BsMDH-T7 might be promising enzymes for malate production .
  • Methods of Application : In this study, BsMDH was cloned, recombinantly expressed, and purified to test its enzymatic properties. The molecular weight of a single unit of BsMDH was determined. Matrix-Assisted Laser-Desorption Ionization-Time-of-Flight Mass Spectrometry and gel filtration analysis indicated that the recombinant BsMDH could form dimers .
  • Results : The kcat / Km values of oxaloacetate and NADH were higher than those of malate and NAD+, respectively, indicating a better catalysis in the direction of malate synthesis than the reverse. Furthermore, six BsMDH mutants were constructed with the substitution of amino acids at the coenzyme binding site. Among them, BsMDH-T7 showed a greatly higher affinity and catalysis efficiency to NADPH than NADH with the degree of alteration of 2039, suggesting the shift of the coenzyme dependence from NADH to NADPH .

properties

IUPAC Name

disodium;2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUMTJGUQUYPIV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6915-15-7 (Parent)
Record name Sodium malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046831
Record name Disodium 2-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder or lumps
Record name SODIUM MALATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Freely soluble in water
Record name SODIUM MALATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Product Name

Sodium malate

CAS RN

676-46-0, 22798-10-3
Record name Sodium malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 2-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name disodium malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFF9N315F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The strain JM1 was precultivated as described in Example 1. 20ml of water having a moderate level of pollution was obtained from a reservoir in Atsugi city, Kanagawa prefecture, Japan. Then 2ml of 10×M9 culture medium and minerals were added into the 20ml of polluted water to provide six samples of polluted water. Each sample was treated with sodium citrate to give a final concentration of sodium citrate of 2%, and sodium malate was added to give a final concentration of sodium malate respectively 0, 0.1, 0.2, 0.5, 1 and 2%. Then each sample of the polluted water with the source of conjugated carbon present was inoculated with 60 μl (1/100 volume) of precultivated strain JM1. Each polluted water sample was closed by a butyl rubber stopper and an aluminium stopper. Air including TCE was introduced into the samples to give a final TCE concentration of 10 ppm. Then the culture medium was grown at 30° C. with vibration. The TCE degradation power of the culture was measured continuously. The quantity of residual TCE was measured by the headspace method using gas chromatography (FID detector). To provide a reference sample the quantity of TCE was measured in the same way for a system in which the strain JM1 had not been added. The results for the reference sample and for the samples according to the invention are shown in FIG. 24.
[Compound]
Name
10
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium malate
Reactant of Route 2
Reactant of Route 2
Sodium malate
Reactant of Route 3
Sodium malate
Reactant of Route 4
Sodium malate
Reactant of Route 5
Sodium malate
Reactant of Route 6
Sodium malate

Citations

For This Compound
3,510
Citations
Z Fiume - International journal of toxicology, 2001 - europepmc.org
… Sodium Malate would be safe at the low concentrations at which these ingredients would be used to adjust pH (even though Sodium Malate … the safety of Sodium Malate when used as a …
Number of citations: 43 europepmc.org
H Ueda, K Sugiyama, S Tashiro… - Biological and …, 1998 - jstage.jst.go.jp
… Sodium malate al— most completely … of sodium malate, we investigated the plasma pharmacokinetics and tissue distribution of platinum in combinations of CDDP and sodium malate …
Number of citations: 19 www.jstage.jst.go.jp
H Ueda, K Sugiyama, M Yokota… - Biological and …, 1998 - jstage.jst.go.jp
… the nephrotoxicity reducing agents in Juzen-taiho-to is sodium malate”) In this study, therefore, we examined the sodium malate-induced reduction of the CDDP toxicity and the toxicity …
Number of citations: 13 www.jstage.jst.go.jp
JC KRANTZ JR - Annals of Internal Medicine, 1930 - acpjournals.org
… The present author was unable to find such a substance, but in the composition of sodium malate this objection is reduced to a minimum. In the ingestion of sodium malate (after the me…
Number of citations: 2 www.acpjournals.org
ML Gonzalez-Momita, JR Kawas… - Small Ruminant …, 2009 - Elsevier
… -sodium malate): (1) diet with 30 ppm lasalocid, (2) diet with 30 ppm lasalocid and 0.3% sodium malate… with 30 ppm monensin and 0.3% sodium malate. The level of malate chosen was …
Number of citations: 24 www.sciencedirect.com
SD Kim, SH Lee - Journal of the Korean Society of Food Science …, 1988 - koreascience.kr
The effect of sodium malate buffer (SMB) on the fermentation of Kimchi was investigated. Chemical and microbial changes were investigated during fermentation of Kimchi containing 0, …
Number of citations: 13 koreascience.kr
LF Wise - J. Biol. Chem, 1916 - books.google.com
… Injection of sodium malate was in all cases followed by marked elimination of malates in the urine. In two cases, 3.3 gm. of sodium malate per kilo of body weight were injected, but as …
Number of citations: 4 books.google.com
GA Rechnitz, J Brauner - Talanta, 1964 - Elsevier
… The sodium-malate system was chosen for consideration because it has recently been … A value of 2-O f O-3 for the formation constant of the 1: 1 sodium-malate complex was reported. …
Number of citations: 13 www.sciencedirect.com
H UEDA, K SUGIYAMA, Y KAJIMA… - Journal of Traditional …, 1997 - wakan-iyaku.gr.jp
… Furthermore, we isolated sodium malate from … sodium malate from our separation process was very low (0.0008 %), it could not be confirmed from the activity or yield that sodium malate …
Number of citations: 2 www.wakan-iyaku.gr.jp
CL Burnett, WF Bergfeld, DV Belsito… - … journal of toxicology, 2022 - journals.sagepub.com
… Sodium Malate in cosmetics. Malic Acid is reported to function in cosmetics as a fragrance ingredient and a pH adjuster and Sodium Malate … Malic Acid and Sodium Malate are safe in …
Number of citations: 5 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.